molecular formula C15H13NO2 B14892663 N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide

N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide

Cat. No.: B14892663
M. Wt: 239.27 g/mol
InChI Key: DOBXYQZZZDQFQD-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide is an organic compound that features both an ethynyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide typically involves a multi-step process:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or an anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethynyl group and furan ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethynylphenyl)-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(3-ethynylphenyl)-3-(pyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide is unique due to the presence of both an ethynyl group and a furan ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide

InChI

InChI=1S/C15H13NO2/c1-2-12-5-3-6-13(11-12)16-15(17)9-8-14-7-4-10-18-14/h1,3-7,10-11H,8-9H2,(H,16,17)

InChI Key

DOBXYQZZZDQFQD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CCC2=CC=CO2

Origin of Product

United States

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